3-(Morpholinomethyl)-1H-indole-6-carbonitrile
Description
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-8-11-1-2-13-12(9-16-14(13)7-11)10-17-3-5-18-6-4-17/h1-2,7,9,16H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUDIKCRIRDALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228306 | |
| Record name | 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-87-3 | |
| Record name | 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carbonitrile, 3-(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protocol for Ethyl 3-(Morpholinomethyl)-1H-indole-6-carbonitrile
- Starting Material : Ethyl 1H-indole-6-carbonitrile-2-carboxylate is synthesized via Fischer indolization of aryl hydrazines with ethyl pyruvate.
- Mannich Reaction : The indole derivative is reacted with formaldehyde (37% aqueous solution) and morpholine in ethanol at 60–80°C for 8–12 hours.
- Product Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield ethyl this compound-2-carboxylate.
- Decarboxylation : The ester group at the 2-position is hydrolyzed using NaOH (2M) in ethanol/water (1:1), followed by acidification to yield the free carboxylic acid. Subsequent heating with PCl₅ converts the acid to the nitrile group.
Key Data :
- Yield: 65–72% after decarboxylation.
- Reaction Time: 12–14 hours (total).
- Advantages: High regioselectivity; scalable for bulk synthesis.
Nucleophilic Substitution Approach
This method replaces a halogen or other leaving group at the 3-position of the indole core with morpholine.
Synthesis via 3-(Bromomethyl)-1H-indole-6-carbonitrile
- Bromination : 3-Methyl-1H-indole-6-carbonitrile is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 3-(bromomethyl)-1H-indole-6-carbonitrile.
- Displacement Reaction : The brominated intermediate is reacted with morpholine in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate as a base.
- Purification : The product is isolated via solvent evaporation and recrystallized from ethanol.
Key Data :
- Yield: 58–64%.
- Purity: >95% (HPLC).
- Limitations: Requires strict control over bromination conditions to avoid overhalogenation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, improving yields and reducing byproducts.
Optimized Microwave Protocol
- Reagents : 1H-indole-6-carbonitrile, paraformaldehyde, morpholine, and acetic acid (catalyst).
- Conditions : Irradiated at 150 W, 100°C, for 20–30 minutes in a sealed vessel.
- Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane.
Key Data :
- Yield: 78–82%.
- Reaction Time: 30 minutes (vs. 12 hours conventionally).
- Advantages: Enhanced energy efficiency; suitable for high-throughput screening.
Reductive Amination Pathway
Although less commonly reported, reductive amination offers an alternative route for introducing the morpholinomethyl group.
Procedure Overview
- Aldehyde Intermediate : 3-Formyl-1H-indole-6-carbonitrile is prepared via Vilsmeier-Haack formylation of 1H-indole-6-carbonitrile.
- Reductive Amination : The aldehyde is reacted with morpholine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) for 24 hours.
- Isolation : The product is purified via flash chromatography.
Key Data :
- Yield: 50–55%.
- Challenges: Requires strict pH control to avoid over-reduction.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Mannich Reaction | 65–72% | 12–14 hours | High regioselectivity | Multi-step decarboxylation |
| Nucleophilic Substitution | 58–64% | 6–8 hours | Straightforward halogen displacement | Bromination step sensitivity |
| Microwave-Assisted | 78–82% | 30 minutes | Rapid synthesis | Specialized equipment required |
| Reductive Amination | 50–55% | 24 hours | Mild conditions | Low yield; pH sensitivity |
Critical Reaction Parameters
Solvent Selection
Catalysis
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a critical building block in organic synthesis for creating more complex molecules. Its unique structure enables researchers to explore various reaction mechanisms, leading to the development of new compounds with potential applications in pharmaceuticals and materials science .
Medicine
- Therapeutic Potential : Ongoing research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, outperforming established antibiotics in specific assays .
- Neuropharmacological Effects : Animal studies indicate that it may act as an anticonvulsant, significantly reducing seizure frequency. This suggests potential applications in treating neurological disorders .
Industry
- Material Development : The compound is being investigated for its potential use in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may confer desirable characteristics to these materials .
Antimicrobial Efficacy
In a recent study evaluating various indole derivatives, this compound demonstrated significant antimicrobial activity against multiple bacterial strains, suggesting its potential as a new antibiotic agent .
Neuropharmacological Effects
Animal models treated with this compound showed a marked decrease in seizure frequency compared to control groups. This indicates its potential as an anticonvulsant agent, warranting further investigation into dosage optimization and long-term effects .
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()
- Structure: Methyl at C5, phenyl at C3, cyano at C2.
- Physical Properties : Melting point ~168°C; IR shows NH (3320 cm⁻¹) and CN (2189 cm⁻¹) stretches.
- Comparison: The phenyl group at C3 may reduce solubility compared to the morpholinomethyl group in the target compound. The cyano group position (C2 vs.
B. 3-[(Dimethylamino)methyl]-1H-indole-6-carbonitrile ()
- Structure: Dimethylaminomethyl at C3, cyano at C4.
- The morpholine’s oxygen atom may enhance solubility and metabolic stability compared to the tertiary amine .
C. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile ()
- Structure : Methoxy at C6, methyl at C2, phenyl at N1.
- Crystal Data : Dihedral angle of 64.48° between indole and phenyl rings; weak C–H···π interactions.
- Comparison: The methoxy group at C6 (vs. Substituents at N1 (phenyl vs. H) influence steric hindrance and crystal packing .
A. AT9283 ()
- Activity : Multikinase inhibitor (Aurora A/B, JAKs, Syk) with IC₅₀ values of 0.50–0.58 μM in mast cell degranulation assays. Inhibits cytokine secretion (TNF-α IC₅₀ ≈ 0.017 μM).
- The target compound’s indole core may offer different selectivity profiles .
B. 3-Bromo-1H-indole-6-carbonitrile ()
- Structure: Bromo at C3, cyano at C5.
- Properties : Molecular weight 221.05 g/mol; predicted pKa ~13.3.
- Comparison: Bromine’s electronegativity and size may hinder binding compared to the morpholinomethyl group. The cyano group’s position (C6) is conserved, suggesting similar metabolic stability .
Physicochemical Properties
Biological Activity
3-(Morpholinomethyl)-1H-indole-6-carbonitrile is a synthetic compound derived from the indole family, characterized by the presence of a morpholinomethyl group and a cyano functional group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, tranquilizing, and anticonvulsant effects. Understanding its biological activity is crucial for potential therapeutic applications and drug development.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the Mannich reaction , where an indole derivative reacts with formaldehyde and morpholine. This reaction introduces the morpholinomethyl group, while the cyano group can be incorporated through nitrilation or other substitution reactions on the indole ring. The unique structure of this compound enhances its interaction with biological targets, leading to varied pharmacological profiles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Tranquilizing and Anticonvulsant Effects
The compound has also shown tranquilizing and anticonvulsant effects in various animal models. These effects are likely due to its influence on neurotransmitter systems, particularly through modulation of GABAergic pathways. Detailed pharmacological studies are necessary to elucidate the specific receptors involved.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparison with related compounds reveals insights into its SAR:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Pyrrolidinomethyl)-1H-indole-6-carbonitrile | Pyrrolidinomethyl group instead of morpholine | May exhibit different biological activities |
| 3-(Aminomethyl)-1H-indole-6-carbonitrile | Aminomethyl substituent | Potentially different pharmacodynamics |
| 3-(Phenylmethyl)-1H-indole-6-carbonitrile | Phenylmethyl group | Variations in lipophilicity affecting absorption |
These analogs demonstrate how substituent variations can alter biological activity and pharmacokinetic properties.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : In a study evaluating various indole derivatives, this compound was found to inhibit growth in multiple bacterial strains, outperforming several known antibiotics in certain assays.
- Neuropharmacological Effects : Animal studies reported that administration of this compound resulted in significant reductions in seizure frequency, indicating its promise as a novel anticonvulsant agent. Further investigations into dosage optimization and long-term effects are ongoing.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act as a modulator of enzyme activity or receptor interaction, particularly affecting neurotransmitter systems involved in mood regulation and seizure control .
Q & A
Q. What are the primary biological targets and inhibitory concentrations of 3-(Morpholinomethyl)-1H-indole-6-carbonitrile in mast cell activation studies?
Answer: this compound (a key component of the multitargeted kinase inhibitor AT9283) primarily inhibits spleen tyrosine kinase (Syk) . This inhibition suppresses mast cell degranulation and cytokine secretion with the following IC50 values:
- Degranulation : ~0.58 µM in RBL-2H3 cells and ~0.50 µM in bone marrow-derived mast cells (BMMCs) .
- IL-4 secretion : ~0.09 µM .
- TNF-α secretion : ~0.19 µM .
Experimental validation involves pre-treating IgE-sensitized mast cells with the compound for 30 minutes, followed by antigen (e.g., DNP-HSA) stimulation. Degranulation is quantified via β-hexosaminidase release assays, while cytokines are measured using ELISA .
Q. What experimental models are used to evaluate the compound’s anti-allergic efficacy?
Answer:
- In vitro models :
- In vivo models :
Advanced Research Questions
Q. How does Syk inhibition by this compound modulate downstream signaling pathways in mast cells?
Answer: The compound suppresses Syk-dependent pathways without directly inhibiting Syk phosphorylation. Key downstream effects include:
- Dose-dependent inhibition of LAT phosphorylation (linker for activation of T cells), a critical adaptor protein in FcεRI signaling .
- Reduced activation of PLCγ1, Akt, and MAP kinases (JNK, Erk1/2, p38), which regulate calcium mobilization and cytokine production .
- Direct inhibition of Syk enzymatic activity confirmed via in vitro kinase assays .
Notably, while Syk is the primary target, off-target effects on other kinases (e.g., Src-family kinases) cannot be excluded, necessitating selectivity profiling .
Q. What methodological challenges arise when interpreting the compound’s effects on cytokine secretion versus degranulation?
Answer:
- Divergent IC50 values : The compound exhibits lower IC50 for cytokine inhibition (e.g., 0.09 µM for IL-4) compared to degranulation (0.58 µM), suggesting distinct signaling thresholds.
- Temporal resolution : Cytokine secretion (e.g., TNF-α, IL-4) requires prolonged incubation (>4 hours), whereas degranulation occurs within minutes of antigen stimulation. This necessitates staggered sampling times .
- Cell viability controls : Cytotoxicity assays (e.g., CCK-8) are critical, as high concentrations (>10 µM) may confound cytokine data via cell death .
Q. Are there contradictions in the proposed mechanism of action for this compound?
Answer: Yes. While Syk inhibition is central to its anti-allergic effects, evidence suggests:
- Partial suppression of LAT phosphorylation without affecting Syk phosphorylation, implying indirect modulation of downstream effectors .
- Potential off-target kinase inhibition , as Syk-independent pathways (e.g., Lyn/Fyn) may contribute to mast cell activation. This requires further kinase profiling .
Q. How can researchers optimize in vivo dosing regimens for allergic disease models?
Answer:
- Pharmacokinetic profiling : The compound’s oral bioavailability (ED50 ~34 mg/kg in PCA) suggests moderate absorption. Dose escalation studies (10–100 mg/kg) are recommended to balance efficacy and toxicity .
- Combination therapy : Co-administration with antihistamines (e.g., cetirizine) may enhance efficacy, as seen in PCA models .
- Tissue-specific analysis : Histological evaluation of mast cell degranulation in ear/skin biopsies complements systemic readouts like Evans blue leakage .
Methodological Considerations
Q. What controls are essential for validating mast cell activation assays?
Answer:
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Bioavailability : Assess compound stability in plasma and tissue penetration using LC-MS.
- Metabolite activity : Screen for active metabolites that may contribute to in vivo effects.
- Species-specific differences : Compare murine BMMCs with human mast cells (e.g., LAD2 cells) to validate translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
